2-(benzylsulfanyl)-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one
Description
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Properties
IUPAC Name |
2-benzylsulfanyl-3-[(3-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O3S/c1-29-19-11-7-10-18(14-19)15-27-24(28)23-22(20-12-5-6-13-21(20)30-23)26-25(27)31-16-17-8-3-2-4-9-17/h2-14H,15-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFSFEKTAPVVRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(benzylsulfanyl)-3-(3-methoxybenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one is a complex organic compound with the molecular formula C25H20N2O3S. This compound is part of a class of benzofuro[3,2-d]pyrimidin-4(3H)-ones, which are known for their diverse biological activities. The presence of the benzylsulfanyl and methoxybenzyl groups contributes to its potential interactions within biological systems.
Chemical Structure and Properties
The structure of 2-(benzylsulfanyl)-3-(3-methoxybenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one includes several functional groups that may influence its biological activity:
- Benzylsulfanyl Group : This moiety is often associated with increased lipophilicity, which can enhance cellular permeability.
- Methoxybenzyl Group : The methoxy substituent can affect the compound's electronic properties, potentially influencing its interaction with biological targets.
Biological Activity Overview
Preliminary studies suggest that compounds structurally related to 2-(benzylsulfanyl)-3-(3-methoxybenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Antimicrobial Activity
Research indicates that similar compounds have shown selective antibacterial properties against Gram-positive bacteria such as Bacillus subtilis. For instance, a study on related benzoxazole derivatives revealed that some exhibited significant antifungal activity against pathogens like Candida albicans .
| Compound | Activity Type | Target Organisms | MIC Values (µg/mL) |
|---|---|---|---|
| Compound A | Antibacterial | Bacillus subtilis | 32 |
| Compound B | Antifungal | Candida albicans | 16 |
| Compound C | Antifungal | Pichia pastoris | 8 |
Anticancer Potential
The cytotoxicity of related compounds has been assessed in various cancer cell lines. Some derivatives have shown lower toxicity towards normal cells compared to cancer cells, indicating potential as anticancer agents. A structure-activity relationship (SAR) analysis highlighted that modifications in substituents significantly affected the cytotoxic profiles of these compounds .
The mechanism by which 2-(benzylsulfanyl)-3-(3-methoxybenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one exerts its biological effects likely involves interaction with specific molecular targets. The benzylsulfanyl and methoxy groups may facilitate binding to enzymes or receptors involved in cellular signaling pathways. This interaction can lead to modulation of cellular functions, including apoptosis in cancer cells or inhibition of microbial growth.
Case Studies and Research Findings
Recent studies have explored the biological activity of various derivatives related to this compound:
- Antimicrobial Screening : A comprehensive screening of 41 derivatives revealed selective antibacterial activity against Bacillus subtilis, with minimal inhibitory concentrations (MIC) ranging from 8 to 64 µg/mL for the most active compounds .
- Cytotoxicity Assessment : In vitro studies demonstrated that certain derivatives exhibited significant cytotoxicity towards cancer cell lines while sparing normal cells, suggesting a therapeutic window for further development .
Q & A
Q. What experimental approaches characterize interactions between this compound and biological membranes?
- Answer : Techniques include:
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to lipid bilayers or membrane proteins .
- Fluorescence anisotropy : Monitor membrane fluidity changes using DPH or Laurdan probes .
- Cryo-EM : Resolve compound localization in lipid rafts or transmembrane channels at near-atomic resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
